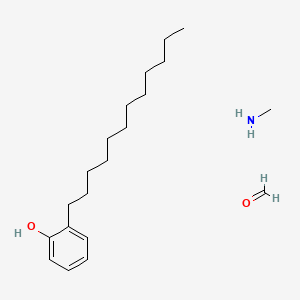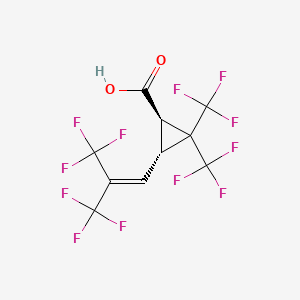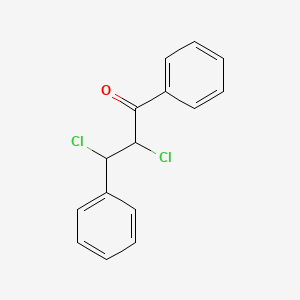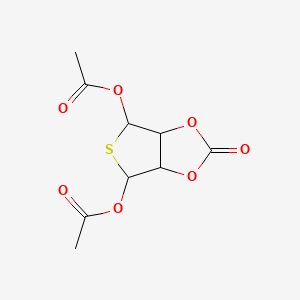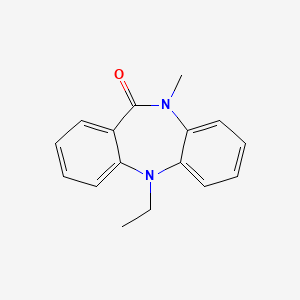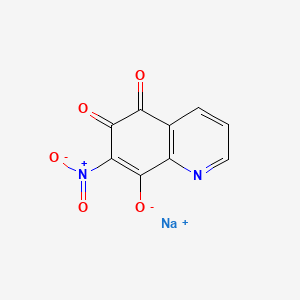
3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 298336 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile with methylthiol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for NSC 298336 are not widely documented, the compound is generally produced in laboratory settings using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the required purity levels for research applications .
Análisis De Reacciones Químicas
Types of Reactions: NSC 298336 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
NSC 298336 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: NSC 298336 is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 298336 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer properties .
Comparación Con Compuestos Similares
- 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid
- 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile
- 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-methanol
Uniqueness: NSC 298336 is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
Propiedades
Número CAS |
61394-59-0 |
|---|---|
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-methylsulfanyl-2-oxo-1,3-dihydroindole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-9-8-6(5-11)3-2-4-7(8)12-10(9)13/h2-4,9H,1H3,(H,12,13) |
Clave InChI |
PLKFBNWDYFTNAE-UHFFFAOYSA-N |
SMILES canónico |
CSC1C2=C(C=CC=C2NC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



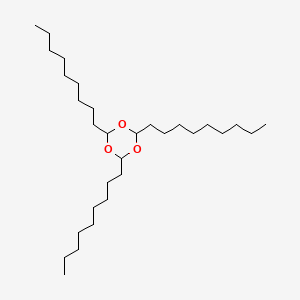

![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
